molecular formula C13H11Cl2N3O3S B3424938 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 379254-29-2

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No. B3424938
CAS RN: 379254-29-2
M. Wt: 360.2 g/mol
InChI Key: KJDCWAIPKBVAHZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied in scientific research. It belongs to the class of sulfonamide-based compounds that exhibit anti-cancer properties. TNP-470 has been shown to inhibit the growth of various types of tumors by preventing the formation of new blood vessels, a process known as angiogenesis.

Mechanism of Action

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide inhibits angiogenesis by blocking the activity of endothelial cells, which are responsible for the formation of new blood vessels. It does this by binding to and inhibiting the activity of an enzyme called methionine aminopeptidase 2 (MetAP2), which is essential for the growth and survival of endothelial cells. By blocking the activity of MetAP2, 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide prevents the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of MetAP2, which is involved in protein synthesis and cell growth. 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide also affects the expression of genes involved in angiogenesis, inflammation, and cell survival. In addition, 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide is also relatively stable and has a long half-life, allowing for prolonged exposure in cell culture and animal studies. However, 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has some limitations for lab experiments. It is a highly toxic compound and must be handled with care. In addition, its anti-angiogenic effects may not be specific to MetAP2, as it has been shown to inhibit other enzymes involved in angiogenesis.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of MetAP2. Another area of research is the investigation of the use of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential use of 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide in the treatment of other diseases, such as age-related macular degeneration and rheumatoid arthritis, warrants further investigation. Overall, 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has shown great promise as an anti-cancer agent and a useful tool for studying the role of angiogenesis in disease.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been extensively studied in scientific research for its anti-cancer properties. It has been shown to inhibit the growth of various types of tumors, including breast cancer, lung cancer, and prostate cancer. 2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide works by preventing the formation of new blood vessels, which are essential for tumor growth and metastasis. It has also been studied for its potential use in the treatment of other diseases, such as age-related macular degeneration and rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c14-9-3-1-2-4-11(9)18-22(20,21)12-7-8(13(19)17-16)5-6-10(12)15/h1-7,18H,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDCWAIPKBVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164417
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

CAS RN

379254-29-2
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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